molecular formula C₂₂H₂₀N₂Na₂O₆ B1151994 SN-38 Carboxylate Disodium Salt

SN-38 Carboxylate Disodium Salt

Cat. No.: B1151994
M. Wt: 454.38
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development and Chemical Significance

SN-38 Carboxylate Disodium Salt, chemically designated as sodium (S)-2-(12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)-2-hydroxybutanoate, emerged as a critical compound in oncology research following the discovery of camptothecin in 1966. Its development is rooted in efforts to optimize the pharmacokinetic properties of camptothecin derivatives, particularly addressing the poor solubility and instability of the parent compound, SN-38. The carboxylate form of SN-38 was first synthesized to stabilize the lactone ring—a structural feature essential for topoisomerase I inhibition—under physiological conditions. Hydrolysis of the lactone E-ring at neutral pH converts SN-38 into its carboxylate form, which lacks therapeutic activity. The disodium salt formulation was introduced to enhance aqueous solubility, enabling its use in preclinical studies and drug delivery systems.

Table 1: Key Chemical Properties of this compound

Property Value
Molecular Formula C₂₂H₂₀N₂Na₂O₆
Molecular Weight 454.39 g/mol
Solubility Soluble in aqueous buffers
Storage Conditions -20°C, protected from light
CAS Number 142677-15-4

The chemical significance of this compound lies in its role as a reference standard for quantifying the carboxylate metabolite in pharmacokinetic studies of irinotecan. Its synthesis involves selective hydrolysis of irinotecan’s carbamate prodrug moiety, followed by sodium salt formation to stabilize the carboxylate anion.

Relation to Camptothecin and Irinotecan Families

This compound is a derivative of camptothecin, a quinoline alkaloid isolated from Camptotheca acuminata. Camptothecin’s pentacyclic structure—comprising A, B, C, D, and E rings—serves as the scaffold for synthetic analogs like irinotecan (CPT-11), a prodrug converted to SN-38 by carboxylesterases in vivo. SN-38 itself is 100–1,000-fold more potent than irinotecan as a topoisomerase I inhibitor.

Structural Comparison

  • Camptothecin : Lacks the ethyl and hydroxyl substitutions at positions 7 and 10 of the A-ring.
  • Irinotecan : Contains a bipiperidine carbamate group at position 10, which is enzymatically cleaved to release SN-38.
  • SN-38 Carboxylate : Features a sodium-stabilized carboxylate group at position 2, replacing the lactone E-ring.

The interconversion between SN-38’s lactone and carboxylate forms is pH-dependent. At physiological pH (7.4), the lactone ring hydrolyzes partially to the carboxylate, while acidic conditions (pH ≤4.5) favor the lactone form. This equilibrium impacts the compound’s bioavailability and has driven research into nanocarriers and prodrugs to preserve the active lactone structure.

Position in Topoisomerase Inhibitor Research Landscape

This compound is a cornerstone in studies of topoisomerase I (Topo I) inhibitors, which trap Topo I-DNA cleavage complexes, causing DNA strand breaks and apoptosis. Unlike non-camptothecin Topo I inhibitors (e.g., indenoisoquinolines), SN-38 exhibits broad-spectrum antitumor activity but faces challenges due to rapid carboxylation and efflux via ABCG2 transporters.

Table 2: Comparison of SN-38 with Other Topo I Inhibitors

Compound Mechanism Solubility Clinical Status
SN-38 Traps Topo I-DNA complexes Low (lactone) Metabolite of CPT-11
Topotecan Water-soluble camptothecin analog High Approved (ovarian cancer)
LMP400 (Indenoisoquinoline) Non-camptothecin inhibitor Moderate Phase I trials

Research has focused on overcoming SN-38’s limitations through:

  • Drug Delivery Systems : Liposomes, cubosomes, and albumin nanoparticles to enhance solubility and tumor targeting.
  • Prodrug Strategies : Conjugates like STA-12-8666, which exploit heat shock protein 90 (HSP90) overexpression in tumors for targeted release.
  • Structural Modifications : Fluorination or PEGylation to improve stability and reduce carboxylation.

Resistance mechanisms, such as TOP1 mutations (e.g., R364K, G717R) and ABCG2-mediated efflux, have been characterized in SN-38-resistant cell lines, informing combination therapies with efflux pump inhibitors.

Properties

Molecular Formula

C₂₂H₂₀N₂Na₂O₆

Molecular Weight

454.38

Synonyms

(αS)-α,12-Diethyl-9,11-dihydro-α,2-dihydroxy-8-(hydroxymethyl)-9-oxo-9-indolizino[1,2-b]quinoline-7-acetic Acid Disodium Salt;  SN 38 Acid Sodium Salt;  _x000B_

Origin of Product

United States

Preparation Methods

Base-Mediated Carboxylation of SN-38

The conversion of SN-38 to its carboxylate form involves deprotonation of the phenolic hydroxyl group at the 10-position and the carboxylic acid group at the 20-position. This is typically achieved using strong bases such as sodium hydroxide (NaOH) or cesium carbonate (Cs₂CO₃). For example:

  • Reaction Conditions : SN-38 is dissolved in a polar aprotic solvent (e.g., dimethylformamide, DMF) and treated with 2 equivalents of NaOH at 25–40°C for 4–6 hours.

  • Mechanism : Deprotonation generates a dianion, which is subsequently neutralized with sodium ions to form the disodium salt.

Key Challenge : The lactone ring of SN-38 is prone to hydrolysis under basic conditions, necessitating precise pH control (pH 7.5–8.5) to stabilize the carboxylate form.

Purification and Isolation

Post-synthesis purification is critical to remove unreacted SN-38 and byproducts. Common methods include:

  • Column Chromatography : Silica gel columns with methanol-dichloromethane eluents achieve >95% purity.

  • Precipitation : Adding diethyl ether to the reaction mixture precipitates the disodium salt, yielding 60–70% recovery.

Analytical Validation : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (λ = 254 nm) confirms purity, as described in Alentris’ protocol.

Formulation Strategies for Enhanced Stability

Cyclodextrin-Based Complexation

To improve aqueous solubility and stability, this compound is often complexed with sulfobutyl ether β-cyclodextrin (SBECD):

ComponentMolar RatioSolubility (mg/mL)Stability (25°C)
SN-38 Carboxylate1 : 1000.15>6 months
SBECD1 : 100--

Method :

  • SN-38 Carboxylate and SBECD are mixed in deionized water (<60% w/w).

  • The mixture is heated to 100–140°C under pressure for 1–5 minutes, followed by rapid cooling and filtration.

Liposomal Encapsulation

Lipodisks incorporating this compound have been developed for targeted delivery:

  • Lipid Composition :

    • HSPC (80 mol%) and DSPE-PEG2000 (20 mol%).

    • Drug-to-lipid (D/L) ratio of 1:20 achieves 85% encapsulation efficiency.

Procedure :

  • Lipids and SN-38 Carboxylate are dissolved in chloroform-ethanol.

  • Solvents are evaporated to form a lipid film, which is hydrated with HEPES buffer (pH 7.4) and probe-sonicated.

Analytical and Quality Control Methods

Spectrophotometric Quantification

  • Molar Extinction Coefficient : ε = 12,500 M⁻¹cm⁻¹ at 380 nm in ethanol/NaOH (2:1 v/v).

  • Calibration Curve : Linear range of 0.05–0.5 mM (R² > 0.99).

Chromatographic Profiling

  • RP-HPLC Conditions :

    • Column: C18 (4.6 × 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v).

    • Retention Time: 8.2 minutes.

Stability and Degradation Studies

pH-Dependent Lactone-Carboxylate Equilibrium

The lactone ring’s hydrolysis follows first-order kinetics:
Lactonek1Carboxylatek2Degradation Products\text{Lactone} \xrightarrow{k_1} \text{Carboxylate} \xrightarrow{k_2} \text{Degradation Products}

  • Rate Constants :

    • k1=0.12h1k_1 = 0.12 \, \text{h}^{-1} (pH 7.4, 25°C).

    • k2=0.002h1k_2 = 0.002 \, \text{h}^{-1} (pH 7.4, 25°C).

Implication : Formulations must maintain pH > 7 to minimize lactone reconversion.

Industrial-Scale Production Challenges

Yield Optimization

  • Triphosgene-Mediated Carbonylation : Early methods using triphosgene and DMAP yielded ≤30% due to maleimide group degradation.

  • Improved Protocol : Short-duration (5-minute) reactions and immediate chromatography increased yields to 45%.

Cost Considerations

  • Raw Material Costs :

    ComponentCost per kg (USD)
    SN-38120,000
    SBECD8,500

Chemical Reactions Analysis

Types of Reactions

Disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The oxido group can be reduced to form hydroxyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indolizinoquinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted indolizinoquinolines. These derivatives can exhibit different chemical and biological properties, making them valuable for further research.

Scientific Research Applications

Disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of SN-38 Carboxylate Disodium Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as enzyme inhibition, receptor activation, or modulation of signaling pathways.

Comparison with Similar Compounds

Irinotecan (CPT-11)

  • Role : A water-soluble prodrug converted enzymatically to SN-38 in vivo.
  • Activity : CPT-11 itself has minimal in vitro cytotoxicity (IC₅₀: 1,100–5,500 ng/mL against KB and L1210 cells) compared to SN-38 (IC₅₀: 0.37–3.6 ng/mL) .
  • Pharmacokinetics: After intravenous administration, CPT-11 rapidly converts to SN-38, which maintains plasma concentrations for several hours (half-life: ~2 hours) .
  • Key Difference : SN-38 Carboxylate Disodium Salt lacks the lactone ring required for activity, whereas CPT-11 relies on metabolic activation to SN-38 lactone for efficacy.

SN-38 Liposomes

  • Formulation : Encapsulates SN-38 in lipid bilayers to protect the lactone form from hydrolysis at physiological pH .
  • Stability : Liposomes maintain >98% lactone form after 8 hours at pH 7.4, compared to rapid conversion in free SN-38 .
  • Efficacy: In vivo studies show SN-38 liposomes achieve 69.75% tumor inhibition in A549 xenografts at 4 mg/kg, outperforming CPT-11 .
  • Excretion : Only 1.57% of the liposomal formulation is excreted unchanged in urine, reducing systemic toxicity .

Nanoparticle Formulations (MePEG-PCL)

  • Pharmacokinetics: Nanoparticles extend SN-38's half-life to 8.8 hours (vs. 1.4 hours for free SN-38) and increase AUC by 63% .
  • Advantage : Sustained release improves tumor targeting and reduces dosing frequency.

Amorphous Solid Dispersions (Na2GA/SN-38-BM)

  • Bioavailability : Mechanical ball milling with disodium glycyrrhizin (Na2GA) enhances solubility, achieving a Cmax of 1,200 ng/mL vs. 800 ng/mL for untreated mixtures .
  • Stability : Solid dispersions prevent lactone-to-carboxylate conversion, maintaining therapeutic activity.

SN-38 Glucuronide (SN-38G)

  • Metabolism : Formed via UGT1A1-mediated glucuronidation, SN-38G is excreted in bile and urine .
  • Clinical Impact: Patients with UGT1A1*28 polymorphisms (e.g., TA6/TA7 genotype) exhibit higher SN-38 plasma concentrations (peak: >50.60 ng/mL), correlating with severe diarrhea and myelosuppression .

Val-SN-38

  • Uptake : Val-SN-38 demonstrates enhanced cellular uptake compared to SN-38.
  • Limitation : Rapid intracellular degradation negates uptake benefits, resulting in efficacy comparable to SN-38 .

Data Tables

Table 1: Pharmacokinetic and Stability Comparison

Compound Half-Life (h) AUC (µg·h/mL) Key Stability Feature
SN-38 Carboxylate N/A N/A Predominant at pH ≥7.4
SN-38 Liposomes ~8 3.1* >98% lactone stability at pH 7.4
MePEG-PCL Nanoparticles 8.8 3.1* Prolonged release, reduced hydrolysis
CPT-11 0.8–1.1 Dose-dependent Requires conversion to SN-38 lactone

*Data normalized for 1 mg/kg dose.

Table 2: Cytotoxicity and Efficacy

Compound IC₅₀ (ng/mL) Tumor Inhibition (A549 xenografts)
CPT-11 1,100–5,500 Not reported
SN-38 Lactone 0.37–3.6 69.75% at 4 mg/kg
SN-38 Carboxylate >100* Inactive
SN-38 Liposomes ~0.5 69.75% at 4 mg/kg

*Estimated based on lactone-carboxylate equilibrium.

Key Research Findings

pH-Dependent Activity : this compound’s inactivity at physiological pH limits its direct therapeutic use but underscores its role in reducing intestinal toxicity when combined with alkalizing agents (e.g., sodium bicarbonate) .

Formulation Innovations: Liposomal and nanoparticle formulations address SN-38’s solubility and stability challenges, enhancing lactone retention and tumor targeting .

Metabolic Considerations: UGT1A1 genotyping is critical for predicting SN-38-related toxicity, as polymorphisms significantly influence glucuronidation efficiency and plasma concentrations .

Q & A

Q. How does the equilibrium between SN-38 lactone and carboxylate forms impact experimental outcomes, and what methods stabilize the active lactone form?

SN-38 exists in pH-dependent equilibrium between its pharmacologically active lactone form and inactive carboxylate form. The lactone form is unstable at physiological pH (t½ = 9.5 min), rapidly converting to the carboxylate . Stabilization strategies include:

  • Polymeric depots : Tri-block copolymers (e.g., PLEC) in glycofurol prolong lactone stability, retaining >95% lactone form for 60 days .
  • Antibody-drug conjugates (ADCs) : Coupling SN-38 to antibodies via pH-sensitive linkers (e.g., CL2A) prevents lactone ring opening. For example, IMMU-132 releases SN-38 in lactone form even after 17 hours in PBS .
  • 3D meshes : Superhydrophobic electrospun PCL meshes reduce carboxylate conversion by 40% compared to equilibrium .
Form Half-Life (pH 7.4)BioactivityStabilization Method
Lactone30 min ActivePolymeric depots, ADCs
CarboxylateStableInactiveN/A

Q. What analytical techniques are critical for quantifying SN-38 carboxylate disodium salt and distinguishing it from the lactone form?

  • Reverse-phase HPLC : Separates lactone and carboxylate forms using C18 columns. Mobile phases often include trifluoroacetic acid (TFA) to stabilize the lactone .
  • UV-Vis spectroscopy : Lactone (λmax = 380 nm) and carboxylate (λmax = 265 nm) exhibit distinct absorbance profiles .
  • Mass spectrometry (LC-MS/MS) : Quantifies low-concentration metabolites (e.g., SN-38 glucuronide) in biological matrices .
  • pH adjustment : Acidifying samples to pH 4.0 converts carboxylate back to lactone for accurate quantification .

Q. How do metabolic pathways influence SN-38 carboxylate bioavailability in preclinical models?

SN-38 carboxylate is primarily generated via:

  • UGT1A1/1A7-mediated glucuronidation : Converts SN-38 to SN-38 glucuronide (SN-38G), a detoxified metabolite. Human UGT1A1 polymorphisms (e.g., UGT1A128) reduce glucuronidation efficiency, increasing toxicity risk .
  • Enterohepatic recirculation : Intestinal β-glucuronidase reactivates SN-38G to SN-38, causing delayed diarrhea in 30% of patients .
  • Species differences : Mice convert irinotecan to SN-38 5× more efficiently than humans, necessitating dose adjustments in xenograft studies .

Advanced Research Questions

Q. What experimental designs address contradictions in SN-38 carboxylate pharmacokinetic data across studies?

  • Statistical factorial design : Vary parameters like pH, formulation, and UGT activity to identify confounding variables .
  • Compartmental modeling : Use nonlinear mixed-effects models (NONMEM) to reconcile interspecies differences in metabolic rates .
  • Controlled pH assays : Pre-incubate SN-38 at pH 3.0 (lactone) or 9.0 (carboxylate) to standardize initial conditions .
  • QC batch testing : Validate reagent purity (>95%) and stability using certificates of analysis (COA) to minimize batch-to-batch variability .

Q. How can drug delivery systems (DDS) optimize SN-38 carboxylate delivery to tumors while minimizing systemic toxicity?

  • Localized depots : PLEC copolymers release SN-38 lactone directly into brain tumors, achieving 29.7% drug loading and sustained release over 60 days .
  • pH-responsive nanoparticles : Polymeric micelles (e.g., PLGA-PEG) release SN-38 in acidic tumor microenvironments (pH 6.5–6.8) .
  • Trop-2-targeted ADCs : Sacituzumab govitecan (IMMU-132) delivers 136× more SN-38 to tumors than irinotecan, reducing off-target exposure .
DDS Targeting MechanismTumor SN-38 AccumulationToxicity Reduction
PLEC depotsLocal implantation2.5 µg/g tissue70%
IMMU-132 ADCAnti-Trop-2 antibody136× vs. irinotecan50%
PCL meshesSuperhydrophobic retention40% lactone retention30%

Q. What methodologies resolve discrepancies in SN-38 carboxylate cytotoxicity data under varying pH conditions?

  • Dual-buffer systems : Compare cytotoxicity in bicarbonate-buffered (pH 7.4) vs. non-buffered media to isolate pH effects .
  • Intracellular pH mapping : Use fluorescent probes (e.g., BCECF-AM) to correlate SN-38 uptake with lysosomal pH gradients .
  • Pharmacodynamic modeling : Integrate pH-dependent lactone:carboxylate ratios with topoisomerase-I inhibition kinetics .

Q. How do UGT1A1 polymorphisms affect SN-38 carboxylate metabolism, and how can this be modeled in vitro?

  • CRISPR-edited cell lines : Engineer UGT1A1*28 variants in HepG2 or Caco-2 cells to mimic reduced glucuronidation .
  • Microsomal assays : Incubate SN-38 with human liver microsomes (HLMs) from UGT1A1*28 carriers to quantify SN-38G production .
  • Patient-derived organoids : Use colorectal cancer organoids to predict SN-38 toxicity risks based on UGT1A1 genotyping .

Q. Key Recommendations for Researchers

Standardize pH conditions in assays to control lactone:carboxylate equilibrium.

Validate analytical methods with COA and reference standards to ensure reproducibility.

Incorporate species-specific metabolic rates in preclinical studies to improve translational relevance.

Leverage DDS technologies to enhance tumor-specific delivery and reduce systemic toxicity.

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